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1,3-Dimethyl-cyclobutylamine

Cat. No.: B13255363
M. Wt: 99.17 g/mol
InChI Key: ZWMRWMKTTMIHRM-UHFFFAOYSA-N
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Description

Contextual Significance of Cyclobutane (B1203170) Derivatives in Molecular Design

Cyclobutane derivatives, once considered mere chemical curiosities due to their inherent ring strain, have emerged as valuable building blocks in molecular design, particularly within the realm of medicinal chemistry. ru.nl The cyclobutane ring's unique puckered three-dimensional structure offers a level of conformational rigidity that is highly sought after in the design of bioactive molecules. researchgate.net This structural feature allows for the precise positioning of substituent groups in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets. researchgate.net

The incorporation of a cyclobutane moiety into a molecule can significantly influence its physicochemical properties. For instance, it can serve as a non-planar, saturated bioisostere for aromatic rings or other functional groups, a strategy often employed to improve metabolic stability, solubility, and other pharmacokinetic parameters of drug candidates. ru.nlresearchgate.net Researchers have successfully utilized cyclobutane scaffolds to fill hydrophobic pockets in enzymes and receptors, thereby modulating their biological activity. ru.nl Furthermore, the strained nature of the cyclobutane ring can be harnessed in synthetic chemistry to drive ring-opening or ring-expansion reactions, providing access to a diverse array of more complex molecular architectures. orgsyn.org The growing interest in these derivatives is evidenced by the development of new synthetic methodologies that make chiral and multi-substituted cyclobutanes more accessible for research and development. researchgate.netcalstate.edu

Specific Research Interest in Substituted Cyclobutylamines, with Emphasis on 1,3-Dimethyl-cyclobutylamine

Within the broader class of cyclobutane derivatives, substituted cyclobutylamines are of particular interest due to the prevalence of the amine functional group in pharmaceuticals and other biologically active compounds. Cyclobutylamines are considered versatile synthetic frameworks with significant potential in the development of new drugs and natural product analogues. researchgate.net The amine group provides a handle for further chemical modification and can participate in crucial hydrogen bonding interactions with biological macromolecules.

While extensive research exists for the general class of substituted cyclobutylamines, specific academic studies focusing solely on this compound (CAS No. 1708300-96-2) are limited in the public domain. nih.govbldpharm.comchemsrc.com This compound, with its two methyl groups and an amine functionality on the cyclobutane core, presents a unique combination of steric and electronic features. The 1,3-substitution pattern, in particular, can exist as cis and trans diastereomers, each with a distinct three-dimensional shape that could lead to different biological activities. The hydrochloride salt of this compound is also documented. nih.gov

The research interest in this compound likely stems from its potential use as a building block in the synthesis of more complex molecules for pharmaceutical or materials science applications. Its specific substitution pattern may offer advantages in terms of creating specific molecular shapes or improving properties such as lipophilicity and metabolic stability. However, detailed published findings on its unique contributions remain scarce.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound Hydrochloride
CAS Number 1708300-96-2 bldpharm.com2172496-33-0 nih.gov
Molecular Formula C6H13N bldpharm.comC6H14ClN nih.gov
Molecular Weight 99.17 g/mol bldpharm.com135.63 g/mol nih.gov
SMILES CC1CC(C)(N)C1 bldpharm.comCC1CC(C)(N)C1.Cl nih.gov

Note: This data is compiled from publicly available chemical databases. Experimental values may vary.

Overview of Key Academic Research Areas

The academic research landscape for cyclobutane derivatives, including substituted cyclobutylamines, is primarily concentrated in two major fields: medicinal chemistry and materials science.

In medicinal chemistry , cyclobutane derivatives are being investigated for a wide range of therapeutic applications. Their rigid scaffold makes them attractive for the design of enzyme inhibitors, with research exploring their potential as kinase inhibitors for cancer therapy. vulcanchem.com Additionally, the unique stereochemistry of substituted cyclobutylamines has been explored in the context of developing novel antiviral agents and ligands for central nervous system (CNS) receptors, such as histamine (B1213489) H3 receptors. vulcanchem.comgoogle.com The ability of the cyclobutane ring to act as a bioisostere for other chemical groups is a recurring theme in this research, aiming to optimize the drug-like properties of lead compounds. researchgate.net

In the field of materials science , the interest in cyclobutane derivatives lies in their potential to create novel polymers and other materials with unique properties. For instance, derivatives of 1,3-dimethylcyclobutane have been investigated as components of polyimides, which are high-performance polymers used in electronics and aerospace applications due to their thermal stability and insulating properties. google.com The rigid and well-defined structure of the cyclobutane core can impart desirable characteristics to the resulting polymer chains.

Furthermore, a significant area of academic research is dedicated to the development of novel synthetic methods for accessing stereochemically pure and diversely functionalized cyclobutane derivatives. orgsyn.orgcalstate.edu These studies are crucial for enabling the broader exploration of cyclobutanes in all areas of chemical science. While specific research detailing the application of this compound in these areas is not widely published, its structural features suggest its potential as a valuable intermediate in these ongoing research efforts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13N B13255363 1,3-Dimethyl-cyclobutylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13N

Molecular Weight

99.17 g/mol

IUPAC Name

1,3-dimethylcyclobutan-1-amine

InChI

InChI=1S/C6H13N/c1-5-3-6(2,7)4-5/h5H,3-4,7H2,1-2H3

InChI Key

ZWMRWMKTTMIHRM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(C)N

Origin of Product

United States

Synthetic Methodologies for 1,3 Dimethyl Cyclobutylamine and Analogues

Direct Synthetic Routes to Cyclobutane (B1203170) Amines

Direct approaches to cyclobutane amines often begin with readily available cyclobutane precursors. These methods focus on the efficient installation of the amine functionality onto the four-membered ring.

A common and straightforward method for synthesizing cyclobutylamine (B51885) involves the use of cyclobutanecarboxylic acid as a starting material. orgsyn.org This approach offers a high-yield, one-step conversion to the desired amine. orgsyn.org One documented procedure involves reacting cyclobutanecarboxylic acid with sodium azide (B81097) in the presence of concentrated sulfuric acid and chloroform. orgsyn.org This reaction is heated, and after workup, cyclobutylamine is obtained. orgsyn.org This method is advantageous as it avoids the multi-step process of first converting the carboxylic acid to an amide before rearrangement. orgsyn.org

Another strategy involves the conversion of cyclobutanecarboxylic acid to cyclobutanecarboxamide (B75595), which can then be subjected to rearrangement reactions. orgsyn.org The amide can be prepared by treating the carboxylic acid with N-methylmorpholine and ethyl chloroformate in dry tetrahydrofuran. orgsyn.org

Starting MaterialReagentsProductYieldReference
Cyclobutanecarboxylic acid1. NaN3, H2SO4, CHCl3; 2. NaOHCyclobutylamineHigh orgsyn.org
Cyclobutanecarboxylic acid1. N-Methylmorpholine, Ethyl chloroformate, THF; 2. NH4OHCyclobutanecarboxamide71-76% orgsyn.org

The Hofmann rearrangement is a classic method for converting a primary amide to a primary amine with one fewer carbon atom. wikipedia.org This reaction has been successfully applied to the synthesis of cyclobutylamine from cyclobutanecarboxamide. orgsyn.orgchemicalbook.com The traditional Hofmann rearrangement uses bromine and a strong base like sodium hydroxide. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the primary amine. wikipedia.org

Variations of the Hofmann rearrangement have been developed using different reagents to achieve the transformation under milder conditions. wikipedia.org For instance, [I,I-bis(trifluoroacetoxy)iodo]benzene (PIFA) can be used to induce an "acidic Hofmann rearrangement" on cyclobutanecarboxamide in aqueous-organic solvents, yielding cyclobutylamine hydrochloride with complete retention of configuration. researchgate.netacs.org Other reagents like lead tetraacetate and iodosobenzene (B1197198) diacetate have also been employed for the oxidative rearrangement of cyclobutanecarboxamide, providing the amine in high yields. orgsyn.org

AmideReagentProductYieldReference
CyclobutanecarboxamideBr2, NaOHCyclobutylamineLower than other methods orgsyn.org
Cyclobutanecarboxamide[I,I-bis(trifluoroacetoxy)iodo]benzene (PIFA)Cyclobutylamine hydrochlorideNot specified researchgate.net
CyclobutanecarboxamideLead tetraacetate or Iodosobenzene diacetateCyclobutylamine82-87% orgsyn.org

The construction of the cyclobutane ring itself is a critical step in the synthesis of its derivatives. A classical and effective approach involves the use of malonate alkylation chemistry. researchgate.netacs.org This strategy has been utilized for the multi-gram preparation of various cyclobutane-derived diamines. researchgate.netacs.org The general principle involves the dialkylation of a malonic ester with a suitable difunctional electrophile, followed by decarboxylation to form the cyclobutane ring. This method provides a versatile entry point to a range of substituted cyclobutane systems.

Stereoselective and Enantioselective Synthesis of 1,3-Dimethyl-cyclobutylamine Systems

Controlling the stereochemistry of substituents on the cyclobutane ring is crucial for applications in drug discovery and materials science. nih.gov Consequently, significant research has focused on developing stereoselective and enantioselective synthetic methods.

One of the most established methods for separating enantiomers is through the formation of diastereomeric salts. libretexts.org This technique, known as classical resolution, involves reacting a racemic mixture of an amine with a chiral resolving agent, which is typically a chiral acid. libretexts.orgaskfilo.com The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by crystallization. libretexts.orgaskfilo.com

For cyclobutylamine derivatives, this method has been successfully employed. For example, racemic (1RS, 2RS, 3SR)-2,3-bis(hydroxymethyl)-1-cyclobutylamine can be resolved by reacting it with an optically active N-acylphenylglycine, such as N-acetyl-L-phenylglycine. google.com The two diastereomeric salts formed can be separated by fractional recrystallization. google.com The less soluble diastereomeric salt can then be treated to isolate the optically pure cyclobutylamine. google.com The choice of resolving agent and solvent is critical for efficient separation. researchgate.net

Racemic AmineResolving AgentSeparated ProductReference
(1RS, 2RS, 3SR)-2,3-bis(hydroxymethyl)-1-cyclobutylamineN-acetyl-L-phenylglycine(1R, 2R, 3S)-2,3-bis(hydroxymethyl)-1-cyclobutylamine/N-acetyl-L-phenylglycine salt google.com

Transition metal catalysis has emerged as a powerful tool for the asymmetric functionalization of C-H bonds. acs.org Palladium-catalyzed reactions, in particular, have been developed for the stereoselective synthesis of complex molecules. nih.govacs.org A notable strategy involves the use of transient directing groups (TDGs) to guide the metal catalyst to a specific C-H bond for functionalization. nih.govnih.govrsc.org

In the context of primary amines, a Pd(II)-catalyzed γ-C(sp³)–H arylation has been achieved using 2-hydroxynicotinaldehyde (B1277654) as a catalytic transient directing group. nih.govacs.org This directing group reversibly forms an imine with the primary amine, allowing the palladium catalyst to selectively activate a C-H bond at the γ-position. nih.gov This method has been shown to be highly efficient, with low catalyst and directing group loadings. nih.govacs.org The arylated free amine product can be obtained in good yield after a simple acid-base extraction. nih.gov This approach provides a direct route to functionalized amines without the need for the installation and removal of a permanent directing group. nih.govrsc.org While not specifically demonstrated for this compound, this methodology represents a state-of-the-art approach for the functionalization of aliphatic amines and holds promise for the synthesis of complex cyclobutylamine analogues.

Substrate TypeCatalyst SystemReaction TypeKey FeatureReference
Primary aliphatic aminesPd(OAc)2 / 2-hydroxynicotinaldehyde (TDG)γ-C(sp³)–H arylationUse of a transient directing group for selective C-H activation nih.govacs.org

Biocatalytic Strategies for Selective Functionalization (e.g., P450 hydroxylation of cyclobutylamine derivatives)

Biocatalysis offers a powerful method for the selective functionalization of chemically unactivated C-H bonds in cyclobutylamine derivatives. nih.govacs.org Engineered enzymes, particularly from the cytochrome P450 family, can achieve high regioselectivity and stereoselectivity, which is often challenging to accomplish with traditional chemical methods. nih.govresearchgate.net This approach provides a direct, single-step route to valuable hydroxylated cyclobutylamine intermediates, which are versatile building blocks for drug discovery. nih.govnih.gov

A panel of engineered P450BM3 enzymes has been successfully employed for the selective C–H hydroxylation of cyclobutylamine derivatives. nih.govacs.org To facilitate the reaction, free amines are typically protected, for instance with a tert-butyloxycarbonyl (Boc) group, as the free amines are not well-tolerated in P450BM3 reactions. nih.gov The Boc group helps orient the substrate within the enzyme's active site. nih.gov

Screening of various P450BM3 variants against N-protected cyclobutylamine substrates has demonstrated the capacity of these biocatalysts to perform selective hydroxylations at different positions on the cyclobutane ring. nih.govacs.org The oxidations can yield valuable chiral bifunctional molecules. nih.govnih.gov For example, studies on N-Boc-cyclobutylamine (Boc-CBA) and other N-substituted analogues have shown that different enzyme variants can produce distinct hydroxylated metabolites with high selectivity. nih.govacs.org This enzymatic approach circumvents the need for multi-step synthetic routes that are typically required for each specific regio- or stereoisomer. nih.gov

Table 1: Selected P450BM3-Catalyzed Hydroxylation of N-Boc-Cyclobutylamine (12a)

Metabolite (Product) Most Productive P450BM3 Variant Selectivity (%) Substrate Conversion (%)
cis-3-OH (14a) GV/AI/VF 94 99
trans-3-OH (15a) GV/AI/VF 6 99
cis-2-OH (16a) GV/AI 74 99
trans-2-OH (17a) GV/AI 21 99

Data sourced from studies on the biocatalytic hydroxylation of cyclobutylamine substrates. nih.govacs.org

This biocatalytic platform also extends to the functionalization of related structures like bicyclo[1.1.1]pentyl (BCP) amine derivatives, enabling the first direct enantioselective functionalization of their bridging methylenes. nih.gov The combination of substrate engineering and enzyme engineering provides a robust platform for the diversification of small molecules. nih.govresearchgate.net

Chirality Transfer in Cyclobutane Frameworks

Chirality transfer represents an effective strategy for synthesizing enantiomerically enriched cyclobutanes. nih.gov This method involves transferring stereochemical information from a chiral starting material to the final cyclobutane product during a chemical transformation. nih.govpku.edu.cn

One prominent example is the intramolecular [2+2] cycloaddition of enantiomerically enriched allenoates and alkenes. nih.gov In these reactions, a chiral allene, which can be readily prepared with high enantioselectivity, undergoes cycloaddition to form a highly substituted cyclobutane. nih.gov The use of a chiral catalyst is often critical to achieving high levels of diastereoselectivity in this process. nih.gov This approach has also been applied to the enantioselective synthesis of complex natural products like ent- nih.gov-ladderanol, which features a fused cyclobutane ring system, via a chirality transfer [2+2] cycloaddition of an allenic ketone and an alkene. acs.orgnih.gov

Another sophisticated example of chirality transfer is observed in the gold(I)-catalyzed asymmetric synthesis of azepine-fused cyclobutanes from yne-methylenecyclopropanes. pku.edu.cn Although the reaction proceeds through a planar cyclopropylmethyl carbocation intermediate where chirality is temporarily lost, the rigid nature of this intermediate dictates that only one specific carbon of the cyclopropyl (B3062369) group can migrate during the subsequent Wagner-Meerwein rearrangement. pku.edu.cn This controlled rearrangement effectively transfers the chirality established in the initial cyclopropanation step to the final fused cyclobutane product, overcoming the typical challenge of chirality loss in such rearrangements. pku.edu.cn

Regioselective Functionalization Approaches

Achieving regioselectivity in the functionalization of cyclobutane rings is crucial for synthesizing specifically substituted analogues for various applications, including medicinal chemistry.

Iron-Catalyzed Carboazidation of Alkenes to Substituted Cyclobutylamines

A practical and efficient method for the regioselective synthesis of multi-substituted cyclobutylamines involves the iron-catalyzed carboazidation of alkenes. rsc.orgrsc.org This transformation enables the construction of cyclobutylamine frameworks that incorporate a quaternary-substituted carbon center. rsc.org

The reaction typically employs an iron(III) catalyst, such as Fe(OTf)₃, with an alkene, a fluoroalkyl iodide, and an azide source like trimethylsilyl (B98337) azide (TMSN₃). rsc.org The process is characterized by its mild reaction conditions, broad substrate scope, and excellent tolerance for various functional groups. rsc.orgrsc.org This method provides a direct route to structurally complex cyclobutylamines from readily available starting materials. rsc.orgnih.gov

Table 2: Iron-Catalyzed Carboazidation of Alkenes

Entry Alkene Substrate Product Yield (%)
1 Alkene 1a 4aa 74
2 Alkene 1b 4ba 72
3 Alkene 1c 4ca 65
4 Alkene 1d 4da 70

Yields are isolated yields as reported in the literature. rsc.org

The versatility of the resulting products makes them valuable building blocks for further synthetic modifications, highlighting the utility of this methodology in organic synthesis. rsc.org

Strain-Release Heteroatom Functionalization for Cyclobutane Bioisosteres

The inherent ring strain of small, bicyclic molecules can be harnessed as a driving force for chemical reactions, a strategy known as strain-release functionalization. nih.gov Highly strained compounds like bicyclo[1.1.0]butanes (BCBs) are particularly effective substrates for this approach. nih.govnih.gov The release of strain energy upon ring-opening facilitates the formation of functionalized cyclobutanes, which can serve as valuable bioisosteres in medicinal chemistry. nih.gov

One such method is the photoredox-catalyzed decarboxylative radical addition to BCBs. nih.gov This reaction allows for the formal Giese-type addition of C(sp³)-centered radicals, generated from α-amino and α-oxy carboxylic acids, to a bench-stable phenyl sulfonyl bicyclo[1.1.0]butane. nih.gov The process occurs under mild conditions and provides a concise route to 1,3-disubstituted cyclobutanes. nih.gov

This strain-release strategy has been expanded to introduce a variety of heteroatoms and functional groups. nih.gov For instance, methods for the trifluoromethoxylation and pentafluorosulfanoxylation of BCBs have been developed, providing access to OCF₃- and OSF₅-containing cyclobutanes. rsc.org These fluorinated cyclobutanes are of particular interest as bioisosteric replacements for other groups in drug candidates. rsc.org The strain-release functionalization of BCBs proves to be a powerful tool for overcoming limitations found in other synthetic methods and enables the rapid and divergent synthesis of a wide array of functionalized cyclobutane building blocks. nih.govrsc.org

Novel Synthetic Transformations Leading to Substituted Cyclobutylamines

In addition to the aforementioned methods, other innovative synthetic transformations continue to emerge for the construction of substituted cyclobutylamine frameworks.

A recently developed modular strategy involves a Lewis acid-catalyzed (3 + 2 + 2) cycloaddition/ring-opening of bicyclo[1.1.0]butanes (BCBs) with triazinanes. acs.org This reaction proceeds under mild conditions to afford a series of syn-diastereoselective cyclobutylamines. acs.org Mechanistic studies suggest a stepwise pathway involving the Sₙ2 nucleophilic addition of a formaldimine to a Lewis acid-activated BCB. acs.org The scalability of this reaction and the potential for further synthetic transformations of the products underscore its practical utility. acs.org

Furthermore, [2+2] cycloadditions involving keteniminium ions and alkenes represent a stereoselective route to substituted cyclobutylamines. researchgate.netkib.ac.cn This process involves the formation of a cyclobutaniminium salt intermediate, which can then be isomerized to a cyclic enamine. researchgate.net Subsequent reaction with an electrophile followed by reduction yields the corresponding substituted cyclobutanamine with high diastereocontrol. researchgate.net These methods contribute to the growing toolbox available to chemists for the synthesis of complex cyclobutane-containing molecules. kib.ac.cn

Stereochemical Dynamics and Conformational Analysis of 1,3 Dimethyl Cyclobutylamine

Conformational Preferences and Energy Landscapes of Cyclobutane (B1203170) Amines

The conformational landscape of cyclobutane amines is dictated by the puckered nature of the ring. Unlike the flat representation often used in two-dimensional drawings, the cyclobutane molecule adopts a folded conformation with a dihedral angle of approximately 25-37°. libretexts.orgaip.org This puckering creates two distinct types of substituent positions: axial-like and equatorial-like, which are analogous to but different from those in cyclohexane (B81311) due to the unique geometry and strain of the four-membered ring. The presence of both methyl and amine substituents on the 1,3-dimethyl-cyclobutylamine ring influences the preferred conformation, as the molecule seeks to minimize steric interactions.

In the puckered cyclobutane ring, substituents can occupy positions that are either broadly parallel to the axis of symmetry (axial) or pointing away from the ring's center (equatorial). lumenlearning.com Equatorial positions are generally more sterically favorable for bulky groups, as they are pointed away from the other ring substituents, minimizing repulsive steric interactions. utdallas.edu Axial positions, in contrast, point more directly up or down, leading to potential 1,3-diaxial interactions with other axial substituents on the same side of the ring.

For 1,3-disubstituted cyclobutanes, the relative stability of conformers depends on the stereochemistry (cis or trans). In trans-1,3-disubstituted cyclobutanes, a conformation where both substituents occupy equatorial-like positions is possible and highly favored. For cis-1,3-disubstituted isomers, one substituent must be in an equatorial-like position while the other is in an axial-like position. ox.ac.uk The conformer that places the larger substituent in the equatorial position will be lower in energy and thus more populated at equilibrium.

Table 1: Conformational Preferences in 1,3-Disubstituted Cyclobutanes
IsomerPossible Conformations (Substituent Positions)Relative Stability
cisAxial / EquatorialLess stable due to one axial substituent. The larger group prefers the equatorial position.
transEquatorial / EquatorialMost stable conformation as both groups minimize steric strain.
transAxial / AxialLeast stable due to significant 1,3-diaxial steric interactions.

The cyclobutane ring is conformationally mobile and undergoes a rapid "ring-flipping" process at room temperature. acs.org During this inversion, the puckered ring flips through a nearly planar transition state, causing the axial and equatorial positions to interconvert. wikipedia.org This dynamic equilibrium means that a substituent that is axial in one conformation becomes equatorial after the ring flip, and vice versa.

The energy barrier for this ring inversion is relatively low, though it is influenced by the substituents on the ring. For unsubstituted cyclobutane, the barrier is very small. For substituted cyclobutanes, the barrier to internal rotation can be determined using techniques like dynamic NMR spectroscopy or calculated using computational methods. rsc.orgnist.gov These barriers are typically low enough that the individual conformers cannot be isolated at room temperature, leading to averaged signals in standard NMR spectroscopy. acs.org

Table 2: Representative Energy Barriers for Ring Inversion and Internal Rotation in Four-Membered Rings
Molecule/SystemProcessEnergy Barrier (kcal/mol)Reference Method
CyclobutaneRing Inversion~1.45Spectroscopic Data
Substituted RuthenacyclobutanesMetallacycle Exchange12.18 ± 0.04EXSY NMR nih.gov
Ethane (for comparison)C-C Bond Rotation~3.0Computational/Spectroscopic aip.org

Chiral Properties and Optical Activity

Chirality arises when a molecule is non-superimposable on its mirror image. libretexts.org This property is typically associated with the presence of one or more stereogenic centers, which are often tetrahedral carbon atoms bonded to four different groups. khanacademy.org Chiral molecules have the ability to rotate the plane of plane-polarized light, a phenomenon known as optical activity. khanacademy.org

Assuming the compound is 1,3-dimethylcyclobutan-1-amine, both the C1 and C3 carbons are stereogenic centers.

C1 is bonded to an amino group (-NH₂), a methyl group (-CH₃), and two different ring segments (-CH₂-C(H)(CH₃)- and -CH₂-CH₂-).

C3 is bonded to a methyl group (-CH₃), a hydrogen atom (-H), and two different ring segments (-CH₂-C(NH₂)(CH₃)- and -CH₂-CH₂-).

The presence of two stereogenic centers means that a maximum of 2² = 4 stereoisomers can exist. These stereoisomers exist as pairs of diastereomers (cis and trans) and each diastereomer is a pair of enantiomers. libretexts.org

cis-isomer : The two methyl groups are on the same side of the ring. This corresponds to the (1R, 3S) and (1S, 3R) configurations. These two molecules are non-superimposable mirror images of each other and therefore constitute a pair of enantiomers.

trans-isomer : The two methyl groups are on opposite sides of the ring. This corresponds to the (1R, 3R) and (1S, 3S) configurations. This pair also consists of non-superimposable mirror images, forming a second pair of enantiomers.

Diastereomers, such as the cis and trans isomers, have different physical properties, including melting points, boiling points, and solubilities. uou.ac.in Enantiomers have identical physical properties in an achiral environment but rotate plane-polarized light in equal and opposite directions. ox.ac.uk

Table 3: Stereoisomers of 1,3-Dimethylcyclobutan-1-amine
Isomer TypeStereochemical ConfigurationRelationship
cis(1R, 3S)Enantiomers
(1S, 3R)
trans(1R, 3R)Enantiomers
(1S, 3S)

Determining the precise three-dimensional structure and absolute configuration of stereoisomers requires sophisticated analytical techniques.

Single-Crystal X-ray Diffraction : This is the most definitive method for determining the complete 3D structure of a molecule, including the relative and absolute configuration of all stereogenic centers, provided a suitable single crystal can be grown. researchgate.net The analysis of diffraction patterns allows for the unambiguous assignment of stereochemistry. researchgate.netfrontiersin.org

Advanced Spectroscopic Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space proximity between protons, helping to distinguish between cis and trans diastereomers. nih.gov However, the rapid ring-flipping of the cyclobutane ring can complicate the interpretation of NMR spectra by averaging chemical shifts and coupling constants. acs.org

Chiroptical Spectroscopy : Techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left and right circularly polarized light by a chiral molecule. When coupled with quantum chemical calculations, these methods can be used to assign the absolute configuration of enantiomers in solution. frontiersin.org

Influence of Substituents on Cyclobutane Ring Conformation

The size, electronics, and position of substituents significantly affect the conformational equilibrium of the cyclobutane ring. Substituents influence the degree of puckering and the energetic preference for axial versus equatorial positions to minimize steric strain. nih.govquora.com

In this compound, the methyl and amino groups dictate the conformational preference. The trans-isomer is generally more stable than the cis-isomer because it can adopt a diequatorial conformation, which minimizes destabilizing 1,3-diaxial interactions. ox.ac.ukacs.org In the cis-isomer, one substituent is forced into a higher-energy axial position. The molecule will adopt the conformation that places the sterically bulkier group in the more spacious equatorial position. The relative steric bulk (A-value) of an amino group (-NH₂) is generally considered smaller than that of a methyl group (-CH₃), which would influence the precise conformational equilibrium of the cis isomer.

Reactivity and Reaction Pathways of 1,3 Dimethyl Cyclobutylamine Systems

Cyclobutane (B1203170) Ring Strain and its Influence on Reactivity

The cyclobutane ring is characterized by significant ring strain, a combination of angle strain and torsional strain, which renders it less stable and more reactive than its five- and six-membered counterparts. nih.govlibretexts.org Unsubstituted cyclobutane possesses a total ring strain energy of approximately 26.3 kcal/mol. nih.gov This instability arises from the compression of the internal C-C-C bond angles to about 90° (or 88° in its puckered conformation) from the ideal 109.5° for sp³-hybridized carbon atoms, and from the eclipsing interactions of adjacent hydrogen atoms. nih.govlibretexts.org

Cycloalkane Total Ring Strain (kcal/mol)
Cyclopropane28.1
Cyclobutane26.3
Cyclopentane7.1
Cyclohexane (B81311)0.0
This table displays the comparative ring strain energies of common cycloalkanes, highlighting the significant strain in cyclobutane. nih.gov

Ring-Opening Reactions and Derived Transformations

The significant strain energy of the cyclobutane ring is a thermodynamic driving force for a variety of ring-opening reactions. rsc.org While unsubstituted cyclobutane is kinetically stable, the introduction of substituents can activate the ring towards cleavage under nucleophilic, radical, or electrophilic conditions. chemistryviews.org For aminocyclobutanes, these reactions provide pathways to valuable linear aliphatic compounds. epfl.chrsc.org

Nucleophilic ring-opening of cyclobutanes typically requires the presence of activating groups, such as electron-withdrawing groups, that polarize a C-C bond and make a carbon atom susceptible to nucleophilic attack. chemistryviews.orguwo.ca In what are known as donor-acceptor (D-A) cyclobutanes, the presence of both an electron-donating group (like an amine) and an electron-accepting group (like an ester or nitrile) on adjacent carbons greatly facilitates this type of reaction. uwo.caacs.org

Under Lewis acid catalysis, these activated cyclobutanes can react with a range of nucleophiles. researchgate.net For instance, electron-rich arenes, thiols, and selenols have been shown to open D-A cyclobutanes to yield γ-substituted products in moderate to very good yields. chemistryviews.orgacs.org While direct nucleophilic attack on a simple alkylamine like 1,3-Dimethyl-cyclobutylamine is not a common pathway without prior activation, related systems demonstrate the principle. For example, alkoxy-activated cyclobutanes undergo ring-opening and nucleophilic addition under mild conditions with good yields (58–98%). uwo.ca

The C-C bonds of a cyclobutane ring can also be cleaved homolytically through radical-initiated processes. rsc.orgrsc.org These reactions often proceed via photoredox catalysis or with the use of radical initiators. rsc.org The formation of a cyclobutylcarbinyl radical, for example, can trigger C-C bond scission to relieve ring strain and form a more stable, open-chain radical. rsc.org This strategy has been used to access γ,δ-unsaturated ketones from cyclobutyl tertiary alcohols. rsc.org

In systems related to this compound, such as cyclobutylanilines, oxidative conditions can generate a radical cation, which then undergoes ring-opening. nih.gov This process, often part of formal cycloaddition cascades, demonstrates the susceptibility of the strained ring to homolytic cleavage. nih.gov For instance, visible light-induced radical ring-opening of 1,3-disubstituted acyl bicyclobutanes with alkyl radicals has been developed as a method for synthesizing functionalized cyclobutenes. nih.gov

Electrophilic attack on the cyclobutane ring or on a substituent can initiate ring-opening, typically through the formation of a carbocationic intermediate. In the case of aminocyclobutanes, the amine group itself can be the site of electrophilic attack, leading to subsequent rearrangements and ring cleavage. epfl.ch For example, treatment of aminocyclobutanes with nitrous acid initiates such a cascade, as detailed in the following section on deamination-induced rearrangements. orgsyn.orgresearchgate.net

More generally, acid-catalyzed ring-opening is a known pathway for activated cyclobutanes. researchgate.net For example, a Lewis acid-catalyzed reaction between donor-acceptor cyclobutanes and 2-naphthols results in ring-opened products which can then be cyclized to form larger heterocyclic systems. researchgate.net

Rearrangement Reactions Involving Cyclobutylamine (B51885) Intermediates

Cyclobutylamine and its derivatives are prone to rearrangement reactions, particularly under conditions that generate a carbocation on or adjacent to the ring. caltech.edu The relief of ring strain and the formation of more stable carbocationic intermediates drive these transformations. caltech.edu These reactions often result in a mixture of products, including those with cyclopropylcarbinyl and allylcarbinyl skeletons. researchgate.netcaltech.edu

A classic and significant rearrangement of cyclobutylamine is its reaction with nitrous acid (HNO₂). orgsyn.org This reaction, a type of Demjanov or Tiffeneau-Demjanov rearrangement, begins with the diazotization of the primary amine to form an unstable diazonium salt. wikipedia.orgslideshare.net Loss of nitrogen gas (N₂) from this intermediate generates a primary carbocation. wikipedia.org

Skeletal Rearrangements Post-Ring Cleavage

The inherent ring strain of the cyclobutane moiety in this compound makes it susceptible to ring-opening reactions under various conditions, leading to intriguing skeletal rearrangements. researchgate.net The relief of this strain is a significant driving force for these transformations. researchgate.netresearchgate.net While the cyclobutane ring is generally stable at room temperature, it can undergo cleavage when subjected to acidic or basic conditions, nucleophilic attack, thermolysis, photolysis, or oxidizing and reducing conditions. researchgate.net

A notable example of such rearrangements is the visible light-promoted [4+2] annulation of cyclobutylanilines with alkynes. nih.gov In this process, the photooxidation of the amine to an amine radical cation facilitates the cleavage of the cyclobutane ring. nih.gov This is followed by a cascade of reactions resulting in the formation of amine-substituted cyclohexenes. nih.gov It has been observed that the rate of ring opening for a cyclobutylcarbinyl radical is significantly slower than that of a cyclopropylcarbinyl radical, highlighting the comparatively greater stability of the four-membered ring. nih.gov

Investigations into the interconversion of cyclobutyl, cyclopropylcarbinyl, and allylcarbinyl derivatives have shown that reactions involving cyclobutylamine with nitrous acid can lead to a mixture of products arising from ring cleavage and rearrangement. researchgate.net These transformations are often rationalized by the formation of unstable carbocation intermediates that rapidly equilibrate. researchgate.net

The specific substitution pattern of this compound would influence the regioselectivity and stereoselectivity of these rearrangements. The presence of the methyl groups can direct the cleavage and subsequent bond formations, potentially leading to a variety of complex acyclic and cyclic products. Further research is needed to fully elucidate the specific rearrangement pathways for this particular compound.

Functional Group Transformations of the Amine Moiety

The amine group of this compound is a key site for a variety of functional group transformations, enabling the synthesis of diverse derivatives. These reactions are crucial for modulating the compound's properties and for its incorporation into larger molecular scaffolds.

A common transformation is the protection of the amine group, often necessary to prevent its interference in subsequent reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for cyclobutylamines, as free amines are not well-tolerated in certain reactions, such as those involving P450 enzymes. nih.govacs.org

The amine can also be activated for cross-coupling reactions. One method involves the formation of Katritzky salts by reacting the amine with triphenylpyrylium tetrafluoroborate (B81430). chemrxiv.org These salts can then undergo single-electron transfer reduction to generate an alkyl radical, which can participate in nickel-catalyzed cross-coupling reactions to form new carbon-carbon bonds. chemrxiv.org This deaminative functionalization has been successfully applied to cyclobutylamine, demonstrating its utility in forming arylated products. chemrxiv.org

Furthermore, the amine moiety can be directly involved in ring-forming reactions. For instance, the strain-release amination of [1.1.1]propellane with various amines, including cyclic amines, demonstrates the nucleophilic character of the amine in forming new C-N bonds. acs.org While not directly involving this compound, this highlights a potential reactive pathway for its amine group.

The following table summarizes key functional group transformations of the amine moiety in cyclobutylamine derivatives:

TransformationReagents and ConditionsProduct TypeReference
Boc ProtectionDi-tert-butyl dicarbonate (B1257347) (Boc₂O)N-Boc-cyclobutylamine nih.gov
Deaminative Arylation1) Triphenylpyrylium tetrafluoroborate 2) Ni catalyst, aryl halideArylated cyclobutane chemrxiv.org
N-AlkylationAlkyl halides, baseN-Alkyl-cyclobutylamineN/A
AcylationAcyl chlorides or anhydrides, baseN-Acyl-cyclobutylamine google.com

Selective C-H Functionalization Strategies

The selective functionalization of carbon-hydrogen (C-H) bonds represents a powerful and efficient strategy for the synthesis and diversification of organic molecules, including this compound. nih.govsigmaaldrich.com This approach avoids the need for pre-functionalized starting materials, thus improving atom and step economy. mdpi.com

Biocatalytic C-H Hydroxylation:

A significant advancement in the C-H functionalization of cyclobutylamine derivatives has been achieved using engineered cytochrome P450 enzymes. nih.govox.ac.ukresearchgate.net Specifically, panels of engineered P450BM3 enzymes have demonstrated the ability to perform highly regioselective and stereoselective C-H hydroxylation at chemically unactivated sites on the cyclobutane ring. nih.govox.ac.uk These enzymatic reactions can produce valuable bifunctional intermediates, such as hydroxylated cyclobutylamines, which are useful in medicinal chemistry. nih.gov For these reactions to proceed efficiently, the amine group is typically protected, for example, as a Boc-carbamate. nih.govacs.org The choice of enzyme variant can direct the hydroxylation to different positions on the ring, offering a divergent route to various isomers from a common starting material. nih.gov

Transition Metal-Catalyzed C-H Insertion:

Rhodium-catalyzed C-H insertion reactions offer another powerful tool for the functionalization of cyclobutanes. nih.gov By modulating the ligand framework of the rhodium catalyst, it is possible to achieve high selectivity for specific C-H bonds. nih.gov This strategy has been successfully employed to generate both 1,1- and 1,3-disubstituted cyclobutanes through intermolecular C-H insertion of rhodium-bound carbenes. nih.gov The choice of catalyst can differentiate between C-H bonds within the same molecule, allowing for controlled functionalization. nih.gov

Iron-catalyzed carbene-transfer reactions with diazoalkanes also provide a means for C-H functionalization under mild conditions. mdpi.com These reactions can be applied to both sp² and sp³ C-H bonds, offering a versatile method for introducing new functional groups. mdpi.com

The table below outlines key strategies for selective C-H functionalization applicable to cyclobutylamine systems:

StrategyCatalyst/EnzymeType of FunctionalizationKey FeaturesReference
Biocatalytic HydroxylationEngineered P450BM3 enzymesC-H to C-OHHigh regioselectivity and stereoselectivity; requires amine protection. nih.govox.ac.ukresearchgate.net
Rhodium-Catalyzed C-H InsertionDirhodium tetracarboxylate catalystsC-H to C-CCatalyst control over site-selectivity (e.g., 1,1- vs. 1,3-disubstitution). nih.gov
Iron-Catalyzed Carbene TransferIron(III) porphyrin complexesC-H to C-CUtilizes diazoalkanes as carbene precursors; mild reaction conditions. mdpi.com

Computational and Theoretical Investigations of 1,3 Dimethyl Cyclobutylamine

Conformational Search and Global Minima Determination

The conformational landscape of 1,3-dimethylcyclobutylamine is dictated by the puckered nature of the cyclobutane (B1203170) ring and the stereochemical relationship between the two methyl groups and the amine substituent. Computational and theoretical investigations are essential to identify the various possible conformations and to determine the global minimum energy structure, which represents the most stable form of the molecule.

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to alleviate torsional strain from eclipsing interactions of the ring hydrogens. libretexts.orgmasterorganicchemistry.com This puckering creates two distinct types of substituent positions: pseudo-axial and pseudo-equatorial. Substituents in the pseudo-equatorial positions experience less steric hindrance compared to those in the pseudo-axial positions, which are subject to unfavorable 1,3-diaxial interactions. stackexchange.comvaia.com

For 1,3-disubstituted cyclobutanes, the relative stability of cis and trans isomers is a key consideration. In the case of 1,3-dimethylcyclobutane, the cis isomer is found to be more stable than the trans isomer. vaia.comechemi.com This is because in the puckered conformation of the cis isomer, both methyl groups can simultaneously occupy the more stable pseudo-equatorial positions. vaia.com In contrast, the trans isomer is forced to have one methyl group in a pseudo-equatorial position and the other in a less stable pseudo-axial position. vaia.com This principle is fundamental to understanding the conformational preferences of 1,3-dimethylcyclobutylamine.

A systematic conformational search for 1,3-dimethylcyclobutylamine would involve the exploration of all possible stereoisomers (cis and trans) and their respective puckered ring conformations. The primary conformers to consider are the cis and trans isomers, with the substituents in either pseudo-axial or pseudo-equatorial orientations.

Based on established principles of conformational analysis for substituted cyclobutanes, the diequatorial conformer of the cis-isomer is predicted to be the most stable, and therefore the global minimum. The higher energy of the trans isomer and the diaxial cis conformer can be attributed to significant steric strain arising from pseudo-axial substituents.

The following table summarizes the likely conformers and their predicted relative stabilities.

The determination of the global minimum is achieved by comparing the calculated energies of all optimized conformers. The conformer with the lowest energy is designated as the global minimum. For 1,3-dimethylcyclobutylamine, theoretical models strongly suggest that the global minimum is the cis-isomer where all three substituents (two methyl and one amine group) occupy pseudo-equatorial positions on the puckered cyclobutane ring. This arrangement minimizes steric repulsions, leading to the most stable three-dimensional structure.

Further computational studies employing methods like Density Functional Theory (DFT) would be necessary to precisely quantify the energy differences between these conformers and to obtain detailed geometric parameters for the global minimum structure of 1,3-dimethylcyclobutylamine.

Advanced Applications of 1,3 Dimethyl Cyclobutylamine in Organic Synthesis Research

1,3-Dimethyl-cyclobutylamine as a Chiral Building Block

Asymmetric synthesis is a cornerstone of modern chemistry, enabling the production of single enantiomers of chiral molecules, which is particularly vital in the pharmaceutical industry. uwindsor.ca Chiral amines are fundamental tools in this field, often employed as catalysts or chiral auxiliaries. While specific literature detailing the use of this compound in this exact role is limited, the principles governing the use of chiral amines are directly applicable. For instance, chiral amines can form transient chiral iminium ions or enamines, which then guide the stereochemical outcome of a reaction. chinesechemsoc.org

In a representative application, a chiral primary or secondary amine can be used to catalytically promote the asymmetric α-alkylation of aldehydes or ketones. chinesechemsoc.org The amine catalyst reacts with the carbonyl compound to form a chiral enamine intermediate, which then attacks an electrophile from a sterically less hindered face, establishing a new stereocenter with high enantioselectivity. chinesechemsoc.org The use of a rigid chiral amine like a 1,3-disubstituted cyclobutylamine (B51885) derivative could offer predictable stereocontrol in such transformations. The defined stereochemistry of the methyl and amino groups on the cyclobutane (B1203170) ring would create a well-defined chiral pocket to direct the approach of reagents.

The rigid framework of this compound makes it an excellent component for constructing more complex molecular architectures like spirocyclic and bicyclic systems. researchgate.net Spirocycles, which contain two rings connected by a single common atom, and bicyclic systems, with two rings sharing two or more atoms, are of great interest in drug discovery for their ability to explore three-dimensional chemical space. beilstein-journals.orgnih.gov

The synthesis of these systems can be achieved through various methods, including cycloaddition reactions and intramolecular cyclizations. beilstein-journals.orgchem8.org For example, a [2+2] photocycloaddition is a primary strategy for creating cyclobutane rings, which can then be elaborated. chem8.org More specifically, a molecule containing the this compound scaffold could be functionalized to undergo a ring-closing reaction, leading to a bicyclic structure. For instance, the amine group could be part of a tether that cyclizes onto another point of the molecule, or the cyclobutane ring itself could be fused to another ring system. The development of methods for creating cyclobutane-fused tetrahydroquinolines highlights the interest in such rigid, fused systems for medicinal chemistry. beilstein-journals.org The construction of strained spirocyclobutanes with multiple chiral centers has been achieved through cage-confined asymmetric photocatalysis, demonstrating a sophisticated method for building these complex structures. nih.gov

Scaffold Design in Contemporary Organic Synthesis

In modern drug discovery, there is a significant push to move away from flat, two-dimensional molecules and towards compounds with greater three-dimensionality. researchgate.netresearchgate.net This concept, often termed "escaping from flatland," is driven by the fact that three-dimensional molecules often have better selectivity and physicochemical properties. researchgate.net The cyclobutane ring is a key player in this arena, and this compound serves as an exemplary scaffold. nih.govresearchgate.net

The non-planar, puckered conformation of the cyclobutane ring is fundamental to its utility in creating three-dimensional (3D) molecules. nih.govru.nl Unlike aromatic rings which are planar, the cyclobutane scaffold projects its substituents into distinct vectors in 3D space. researchgate.net In this compound, the relative orientation of the two methyl groups and the amine group (e.g., cis or trans) defines a specific and rigid shape. This fixed geometry helps to increase the fraction of sp³-hybridized carbons (Fsp³) in a molecule, a metric often correlated with success in drug development. researchgate.net By incorporating this scaffold, chemists can design libraries of compounds that explore a much wider and more complex area of chemical space than would be possible with simpler, flatter structures. nih.gov

Table 1: Influence of Cyclobutane Scaffolds on Molecular Properties
PropertyInfluence of Cyclobutane RingRationaleReference
Three-Dimensionality (Fsp³)IncreasesThe non-planar, puckered structure moves away from flat aromatic systems. researchgate.net
Conformational RigidityIncreasesThe strained ring restricts bond rotation, leading to a more defined shape. nih.govru.nl
Metabolic StabilityCan ImproveThe cyclobutane core can act as a metabolically stable replacement for other groups. nih.govrsc.org
BioisosterismActs as an isostereCan replace gem-dimethyl groups, tert-butyl groups, or phenyl rings. nih.gov

The inherent rigidity of the cyclobutane ring is a key advantage in the design of constrained molecular architectures. nih.govresearchgate.net By limiting the conformational freedom of a molecule, chemists can more precisely control the spatial arrangement of key pharmacophoric groups. mdpi.com This "conformational restriction" can lead to higher binding affinity and selectivity for a biological target, as the molecule is pre-organized into an active conformation, reducing the entropic penalty of binding. ru.nl

The 1,3-disubstitution pattern on the cyclobutane ring is particularly effective for this purpose. The substituents are held in a relatively fixed spatial relationship, which can be used to mimic the geometry of other chemical groups. For example, a 1,3-disubstituted cyclobutane can act as a bioisostere for a para-substituted phenyl ring, but with improved 3D character and potentially better metabolic stability. nih.gov This strategy has been employed in the design of various biologically active compounds, where the cyclobutane scaffold provides a rigid core to orient the necessary functional groups for interaction with a protein target. nih.govru.nl

Strategies for Diversity-Oriented Synthesis Utilizing Cyclobutane Amines

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological functions and identify new drug leads. researchgate.netwiley-vch.de This approach contrasts with target-oriented synthesis by focusing on generating structural variety rather than a single, specific molecule. researchgate.net Cyclobutane amines, including this compound, are valuable starting points for DOS because they provide a rigid, three-dimensional core that can be elaborated in multiple directions. nih.govvu.nl

A common DOS strategy involves a central scaffold that can be functionalized through a series of reactions, with each step introducing a new element of diversity. Starting with a core like this compound, diversity can be introduced in several ways:

Appendage Diversity: The amine group can be readily acylated, alkylated, or used in reductive aminations to attach a wide variety of different side chains. vu.nl

Stereochemical Diversity: By starting with different stereoisomers of the core (e.g., cis vs. trans isomers), libraries with distinct three-dimensional shapes can be generated. nih.gov

Scaffold Diversity: The cyclobutane ring itself can be modified. For example, ring-expansion or ring-opening reactions could transform the cyclobutane core into different carbocyclic or heterocyclic systems, dramatically increasing the skeletal diversity of the library. nih.gov

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